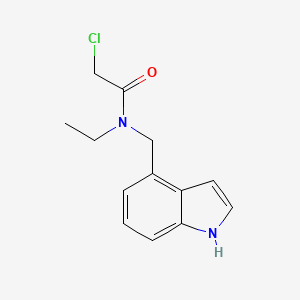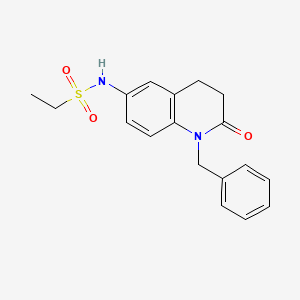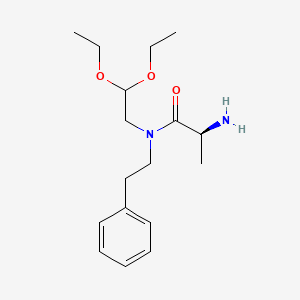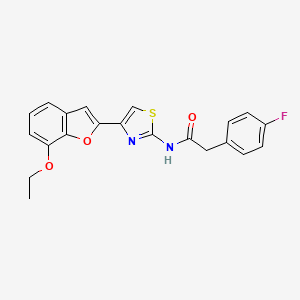![molecular formula C15H18N2O3S B2570072 8-(pyrrolidin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 898462-55-0](/img/structure/B2570072.png)
8-(pyrrolidin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[3,2,1-ij]quinolin-4(2H)-one core, which is a nitrogen-containing heterocycle . This core is substituted at the 8-position with a pyrrolidin-1-ylsulfonyl group.Chemical Reactions Analysis
While specific chemical reactions involving “8-(pyrrolidin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one” are not detailed in the retrieved sources, similar compounds such as 4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones have been synthesized via reactions involving aldol addition and reduction .Scientific Research Applications
Synthesis and Chemical Studies
One area of research focuses on the synthesis and chemical characterization of related compounds. For example, a novel compound and its metal complexes were synthesized and analyzed for their antimicrobial activities, showing higher activity compared to Ciprofloxacin in some cases (P. N. Patel et al., 2011). Additionally, the synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones demonstrated potent cytotoxic activity against cancer cell lines, indicating potential as antitumor agents (Shih-Ming Huang et al., 2013). Another study developed a concise synthesis of pyrrolo- and pyrrolidino[1,2-a]quinolin-1-ones, showing the potential for generating new members of this family through Diels-Alder reactions (Wei Zhang et al., 2006).
Biological Activities and Therapeutic Potential
Research has also highlighted the biological activities of these compounds, including their antimicrobial, antitumor, and anti-inflammatory properties. For instance, certain derivatives have shown potent cytotoxic effects against cancer cell lines comparable to cisplatin, indicating their potential therapeutic application in cancer treatment (Reinner O. Omondi et al., 2021). Another study synthesized functionalized aminoquinolines with potential biological activity, revealing moderate activity against the malaria parasite Plasmodium falciparum and some antifungal activity (Stéphanie Vandekerckhove et al., 2015).
Mechanism of Action
Target of action
Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases The specific targets of “6-(pyrrolidine-1-sulfonyl)-1-azatricyclo[631
Mode of action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical pathways
Pyrrolidine derivatives are known to influence a variety of biological activities, but the specific pathways depend on the exact structure and functional groups of the compound .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action environment
The stability and efficacy of pyrrolidine derivatives can be influenced by various factors, including ph, temperature, and the presence of other molecules .
properties
IUPAC Name |
6-pyrrolidin-1-ylsulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c18-14-4-3-11-9-13(10-12-5-8-17(14)15(11)12)21(19,20)16-6-1-2-7-16/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIBLPCEVDWYRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(pyrrolidin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2569991.png)

![N-[5-({[(2,4-dimethylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2569998.png)
![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone](/img/structure/B2569999.png)
![4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(m-tolyl)piperazine-1-carboxamide](/img/structure/B2570000.png)
![N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2570001.png)



![2-Chloro-N-propan-2-yl-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B2570005.png)



